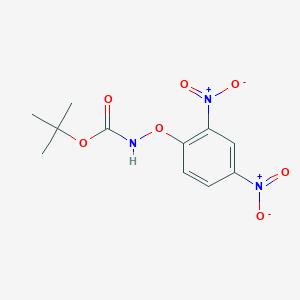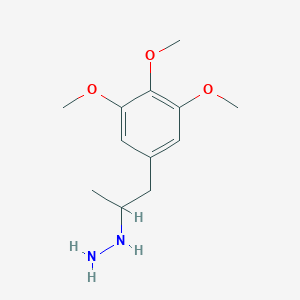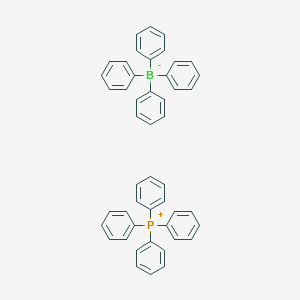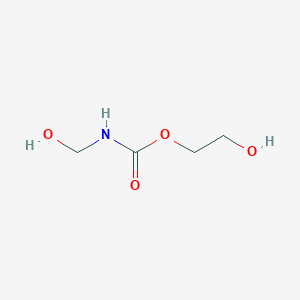
Carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urethane was first synthesized in 1835 by Wöhler and Liebig, and since then, it has been used in various fields such as medicine, agriculture, and industry. In the medical field, urethane has been used as an anesthetic, sedative, and anticonvulsant. It has also been used as a pesticide and herbicide in the agriculture industry. In the industrial sector, urethane has been used in the production of plastics, adhesives, and coatings.
Mechanism of Action
Urethane acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which results in an increase in chloride ion influx and hyperpolarization of the neuron, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
Urethane has been shown to have both acute and chronic effects on the biochemical and physiological processes in animals. Acute effects include sedation, hypothermia, and respiratory depression. Chronic effects include the development of tumors, liver and kidney damage, and reproductive toxicity.
Advantages and Limitations for Lab Experiments
Urethane has several advantages in laboratory experiments. It is easy to administer, has a rapid onset of action, and has a relatively long duration of action. It is also relatively safe compared to other anesthetics such as ketamine and isoflurane. However, urethane has several limitations, including its potential carcinogenicity, its effects on various physiological processes, and its potential to interfere with experimental outcomes.
Future Directions
There are several future directions for the use of urethane in scientific research. One direction is the development of safer and more effective anesthetics for animal research. Another direction is the use of urethane as a tool for the study of cancer progression and treatment. Additionally, urethane could be used in the study of genetic mutations and their effects on various physiological processes.
In conclusion, urethane is a compound that has been used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While urethane has several advantages in laboratory experiments, its potential carcinogenicity and effects on various physiological processes should be taken into consideration when using it in research.
Synthesis Methods
Urethane can be synthesized by the reaction of ethyl carbamate and ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to form urethane.
Scientific Research Applications
Urethane has been used in various scientific research applications such as in the study of cancer, genetics, and neuroscience. In cancer research, urethane has been used as a carcinogen to induce tumors in animals for the study of cancer progression and treatment. In genetics research, urethane has been used as a mutagen to induce genetic mutations in organisms for the study of gene function and regulation. In neuroscience research, urethane has been used as an anesthetic for the study of brain function and behavior in animals.
properties
CAS RN |
16672-70-1 |
|---|---|
Molecular Formula |
C4H9NO4 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-hydroxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C4H9NO4/c6-1-2-9-4(8)5-3-7/h6-7H,1-3H2,(H,5,8) |
InChI Key |
NHWYGOGAJKUGIY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)NCO)O |
Canonical SMILES |
C(COC(=O)NCO)O |
Other CAS RN |
16672-70-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



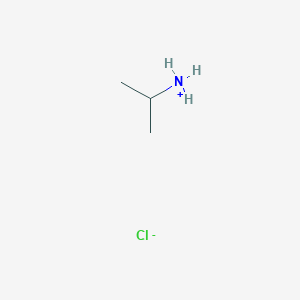
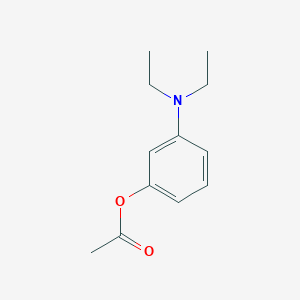
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
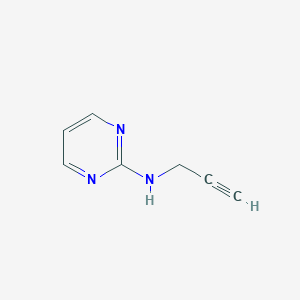
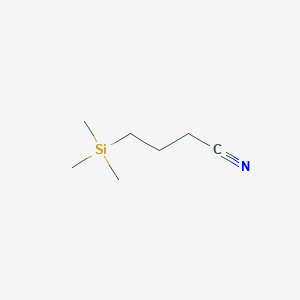
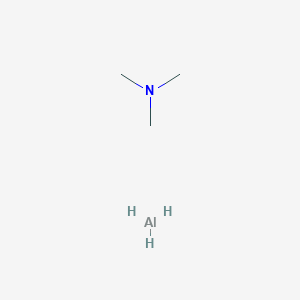
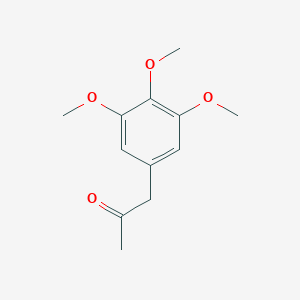
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)

